Dehydrogeraniin

Description

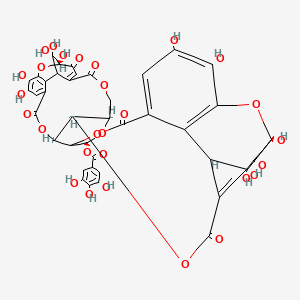

Structure

2D Structure

Properties

CAS No. |

81967-70-6 |

|---|---|

Molecular Formula |

C41H28O28 |

Molecular Weight |

968.6 g/mol |

IUPAC Name |

[(1R,7R,8S,17R,19R,26R,28S,38R)-1,13,14,18,18,19,34,35,39,39-decahydroxy-2,5,10,20,23,31-hexaoxo-6,9,24,27,30,40,41-heptaoxanonacyclo[34.3.1.115,19.04,38.07,26.08,29.011,16.017,22.032,37]hentetraconta-3,11,13,15,21,32,34,36-octaen-28-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C41H28O28/c42-13-1-8(2-14(43)24(13)48)32(51)67-37-31-30-27(64-36(55)12-6-19(47)41(61)39(58,59)23(12)21-10(35(54)66-31)4-16(45)26(50)29(21)69-41)17(63-37)7-62-33(52)11-5-18(46)40(60)38(56,57)22(11)20-9(34(53)65-30)3-15(44)25(49)28(20)68-40/h1-6,17,22-23,27,30-31,37,42-45,48-50,56-61H,7H2/t17-,22+,23+,27-,30+,31?,37+,40+,41+/m1/s1 |

InChI Key |

GLTPIQXHYZOBOI-MSBKIYRASA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@@H](C([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C9=C8[C@@H]2C(=CC(=O)[C@@](C2(O)O)(O9)O)C(=O)O1)O)O |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C9=C8C2C(=CC(=O)C(C2(O)O)(O9)O)C(=O)O1)O)O |

Origin of Product |

United States |

Purity Assessment and Characterization:confirming the Purity and Identity of a Potential Dehydrogeraniin Standard is a Non Trivial Analytical Challenge. It Requires a Suite of Orthogonal Analytical Techniques, Such As:

High-Performance Liquid Chromatography (HPLC): To assess chromatographic purity.

Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation and confirmation of isomeric purity. The lack of existing, well-characterized CRMs for Dehydrogeraniin means there is no "gold standard" for comparison, making the initial characterization particularly difficult. nih.gov

Cost and Availability:the Combination of Difficult Isolation, Low Yields, and Extensive Analytical Characterization Makes the Production of a Dehydrogeraniin Reference Standard Exceptionally Expensive.scirp.orgfor Many Research Laboratories, the Cost of Purchasing a Certified Standard, if One Were Available, Could Be Prohibitive. This Limited Availability and High Cost Create a Barrier to the Widespread Adoption of Standardized Analytical Methods.supp.co

These challenges collectively contribute to a scarcity of certified reference materials for complex ellagitannins like Dehydrogeraniin, which in turn impedes the harmonization of analytical results across different laboratories and studies.

Structure Activity Relationship Sar Investigations of Dehydrogeraniin

Correlating Dehydrogeraniin Structural Motifs with Biological Activities

This compound is a constituent of plants such as Geranium wilfordii and Erodium cicutarium. nih.govresearchgate.net Its chemical architecture, characterized by multiple hydroxyl groups and ester linkages, is believed to be pivotal to its bioactivity. The primary biological activity investigated in relation to this compound's structure is its antiviral potential, particularly against Herpes Simplex Virus-2 (HSV-2). nih.gov

The structural motifs of this compound that are likely to play a significant role in its biological activities include:

The Dehydrohexahydroxydiphenoyl (DHHDP) Group: The presence of the DHHDP group is a defining characteristic of this compound. This group, formed by the oxidative coupling of two galloyl units, introduces conformational rigidity to the molecule. The specific stereochemistry and orientation of the DHHDP group can influence how the molecule fits into the binding sites of target proteins.

Galloyl Groups: Like other hydrolyzable tannins, this compound possesses galloyl residues. These moieties are known to be involved in non-covalent interactions, such as pi-stacking and hydrogen bonding, with amino acid residues of proteins. epdf.pub

Glucose Core: The central glucose core acts as a scaffold, orienting the attached phenolic groups in a specific three-dimensional arrangement. The ester linkages connecting the galloyl and DHHDP groups to the glucose core can be susceptible to hydrolysis, which might influence the molecule's stability and metabolism in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov As of now, specific QSAR studies focusing exclusively on this compound and its derivatives are not widely available in the scientific literature.

The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. nih.gov In the case of this compound, the complexity of its structure and the limited number of synthesized or isolated analogs with tested bioactivity pose a challenge to the development of a specific QSAR model.

However, the principles of QSAR can be applied in a more general sense to understand the properties of this compound that might be important for its activity. Key molecular descriptors that would be relevant for a QSAR analysis of this compound and related ellagitannins include:

| Descriptor Type | Description | Potential Relevance to this compound's Activity |

| Topological Descriptors | Quantify molecular size, shape, and branching. | The large and complex shape of this compound is likely a key factor in its interaction with biological targets. |

| Electronic Descriptors | Describe the distribution of electrons in the molecule, such as partial charges and dipole moment. | The numerous polar hydroxyl groups would create a complex electrostatic potential map, influencing binding to polar sites on target proteins. |

| Hydrophobic Descriptors | Measure the lipophilicity of the molecule (e.g., LogP). | The balance between hydrophilic (hydroxyl groups) and relatively lipophilic (aromatic rings) parts will affect its solubility and ability to cross biological membranes. |

| Steric Descriptors | Relate to the three-dimensional bulk and shape of the molecule. | The conformational rigidity imposed by the DHHDP group and the overall size will dictate the steric fit within a binding pocket. |

| Hydrogen Bond Descriptors | Count the number of potential hydrogen bond donors and acceptors. | The high number of hydroxyl groups makes this compound a potent hydrogen bond donor and acceptor, crucial for specific interactions with biological targets. |

While a dedicated QSAR model for this compound is yet to be developed, such models for other classes of antiviral compounds have demonstrated the importance of these descriptors in predicting activity. nih.gov Future work involving the synthesis of this compound derivatives and the systematic evaluation of their biological activity would be necessary to construct a predictive QSAR model. researchgate.netnih.govmdpi.comdovepress.comchemmethod.com

Computational Chemistry Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations) in this compound SAR

Computational chemistry provides valuable insights into the potential mechanisms of action of bioactive molecules like this compound at the molecular level.

Molecular Docking:

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov In the context of this compound, molecular docking studies have been performed to explore its potential as an antiviral agent. For instance, in a network pharmacology-based study of Geranium wilfordii for the treatment of HSV-2 infection, this compound was one of the bioactive compounds docked against viral proteins. nih.gov While the study highlighted that other compounds like geraniin (B209207) showed stronger binding activity in their specific models, the inclusion of this compound in such in silico screenings indicates its potential to interact with viral targets. nih.gov

A typical molecular docking study of this compound against a viral protein would involve:

Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).

Generating a 3D conformation of the this compound molecule.

Using a docking algorithm to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses based on their predicted binding affinity, which is often estimated as a free energy of binding.

These studies can help identify key amino acid residues in the target protein that may interact with this compound, providing a basis for understanding its mechanism of action. openveterinaryjournal.comnih.govexplorationpub.com

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide a more dynamic picture of the interaction between a ligand and its target over time. While specific MD simulation studies focused on this compound are not extensively reported, this technique could be highly valuable. An MD simulation would start with the docked complex of this compound and its target protein and simulate the movements of all atoms in the system over a period of time (from nanoseconds to microseconds).

MD simulations could reveal:

The stability of the this compound-protein complex.

The specific hydrogen bonds and other non-covalent interactions that are maintained throughout the simulation.

Conformational changes in the protein or the ligand upon binding.

The role of solvent molecules in mediating the interaction.

Such simulations have been instrumental in understanding the SAR of other complex natural products and could be pivotal in elucidating the dynamic nature of this compound's interactions with its biological targets. researchgate.net

Identification of Pharmacophoric Elements within this compound's Structure

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. dergipark.org.trunina.itmdpi.comfrontiersin.org Identifying the pharmacophoric elements within this compound's structure is key to designing new, potentially more potent analogs.

Based on its chemical structure and the principles of molecular interactions, the key pharmacophoric features of this compound are likely to be:

| Pharmacophoric Feature | Corresponding Structural Motif in this compound |

| Hydrogen Bond Acceptors | The oxygen atoms of the numerous hydroxyl groups and the carbonyl groups of the ester linkages. |

| Hydrogen Bond Donors | The hydrogen atoms of the phenolic hydroxyl groups. |

| Aromatic Rings | The phenyl rings of the galloyl and DHHDP groups, which can participate in pi-pi stacking interactions. |

| Hydrophobic Features | The aromatic ring systems can also contribute to hydrophobic interactions. |

A hypothetical pharmacophore model for the antiviral activity of this compound could be generated based on its docked conformation within a viral protein's active site. This model would define the spatial arrangement of these features necessary for binding and inhibition. For example, a model might specify the precise distances and angles between several hydrogen bond acceptors and an aromatic ring that are required for optimal interaction with the target.

Such a pharmacophore model could then be used for virtual screening of large compound databases to identify new molecules that match the pharmacophoric requirements but may have a different, potentially simpler, chemical scaffold. tjnpr.org This approach represents a rational strategy for the discovery of novel antiviral agents inspired by the complex structure of this compound.

Mechanistic Elucidation of Dehydrogeraniin S Biological Activities in Vitro Investigations

Antimicrobial Action Mechanisms of Dehydrogeraniin and this compound-Containing Extracts

Extracts from plants known to contain this compound, such as those from the Pelargonium (Geranium) genus, have demonstrated significant antimicrobial properties. nih.gov The mechanisms underlying this activity are multifaceted, involving direct action against bacteria and potential synergy with existing antimicrobial drugs.

This compound-containing extracts have shown efficacy against a spectrum of bacteria, including both Gram-positive and Gram-negative species. A notable target of this activity is Staphylococcus aureus, a pathogen responsible for a wide range of infections. Methanolic extracts from Pelargonium species, where tannins like this compound are key components, have been shown to be active against numerous bacterial species. nih.gov Specifically, essential oils from Pelargonium graveolens (geranium) have exhibited high antibacterial activity against pathogenic strains such as Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli. nih.govmdpi.com

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. While specific MIC values for pure this compound are not extensively documented in publicly available literature, studies on related compounds and extracts provide insight into the potential potency. For instance, various natural phytochemicals have been tested against S. aureus, including methicillin-resistant S. aureus (MRSA), showing a range of MICs.

Table 1: Examples of Minimum Inhibitory Concentration (MIC) of Various Natural Compounds Against Staphylococcus aureus

| Compound/Extract | Target Strain | MIC (µg/mL) | Source |

| Carvacrol | MSSA | 128.0 - 203.2 | mdpi.com |

| Carvacrol | MRSA | 362.0 - 1024.0 | mdpi.com |

| Thymol | MSSA | 256.0 - 724.0 | mdpi.com |

| Shikonin | MRSA | 3/4 MIC combined with 1/2 MIC of Amikacin showed synergistic effects. | nih.gov |

| Purified Compound (TOGG) from Sedum takesimense | S. aureus | 16 | jmb.or.kr |

Note: This table presents data for various natural compounds to illustrate typical MIC values against S. aureus. Specific MIC values for purified this compound are not detailed in the cited sources.

A promising strategy in combating antibiotic resistance is the combination of traditional antibiotics with plant-derived compounds. This can lead to a synergistic effect, where the combined efficacy is greater than the sum of the individual effects. This synergy is often evaluated using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is typically considered synergistic. frontiersin.org

Studies have shown that natural compounds can enhance the activity of antibiotics like rifampicin (B610482), amikacin, and β-lactams against resistant strains such as MRSA. nih.govjmb.or.krpeerj.com For example, the combination of a purified compound from Sedum takesimense with oxacillin (B1211168) resulted in a significant synergistic action against MRSA, with an FIC index of 0.281. jmb.or.kr Similarly, baicalein, a flavonoid, has been shown to work synergistically with rifampicin against S. aureus biofilms. frontiersin.org While direct studies on the synergistic potential of this compound are limited, its presence in bioactive plant extracts suggests it may contribute to such effects, potentially by disrupting bacterial defense mechanisms and allowing for increased antibiotic efficacy.

The specific molecular targets of many natural antimicrobial compounds are still under investigation. Key bacterial enzymes involved in DNA replication, such as DNA gyrase and helicase, are well-established targets for antibiotics. nih.gov DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, which is essential to relieve the torsional strain that occurs during replication and transcription. wikipedia.org Its inhibition leads to an accumulation of double-strand breaks and ultimately cell death. wikipedia.org DNA helicases are enzymes that unwind the DNA duplex, a critical step for replication, repair, and recombination. patsnap.com Inhibitors of these enzymes can halt these vital cellular processes. patsnap.com

Quinolone antibiotics, for example, function by poisoning DNA gyrase. wikipedia.org Several natural compounds are also known to inhibit these enzymes. However, the current body of scientific literature does not specify whether this compound directly inhibits DNA gyrase or helicase. Elucidating the precise molecular interactions of this compound is crucial for a complete understanding of its antimicrobial mechanism.

Antioxidant Mechanisms and Oxidative Stress Modulation by this compound

This compound, as a polyphenolic ellagitannin, is anticipated to possess significant antioxidant properties. Antioxidants can neutralize harmful free radicals and help maintain cellular redox balance, protecting against oxidative stress-induced damage.

One of the primary mechanisms of antioxidant action is the direct scavenging of free radicals. The superoxide (B77818) anion (O₂⁻) is a primary reactive oxygen species (ROS) generated during cellular metabolism. The ability of a compound to scavenge this radical is a key indicator of its antioxidant potential and is often measured by its IC50 value (the concentration required to scavenge 50% of the radicals). florajournal.com

Table 2: Examples of Superoxide Anion Radical Scavenging Activity (IC50) of Various Natural Extracts

| Extract Source | IC50 (mg/mL) | Source |

| Cucurbita pepo (whole fruit ethanol (B145695) extract) | 0.015 | ajol.info |

| Cucurbita pepo (skin ethanol extract) | 0.016 | ajol.info |

| Plum Cultivar 'BY 69-339' | Lowest IC50 among 11 cultivars tested | nih.gov |

Note: This table provides examples of the superoxide scavenging capabilities of different natural extracts. Specific IC50 values for purified this compound were not found in the cited sources.

Beyond direct scavenging, antioxidants can modulate the body's endogenous antioxidant defense system, which plays a critical role in maintaining redox homeostasis. mdpi.com This system includes a network of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). xiahepublishing.com These enzymes work in concert to detoxify ROS; for example, SOD converts superoxide anions to hydrogen peroxide (H₂O₂), which is then broken down into water and oxygen by catalase and GPx. xiahepublishing.com

Some natural compounds can influence the activity or expression of these protective enzymes, thereby indirectly bolstering the cell's ability to combat oxidative stress. xiahepublishing.comnih.gov For instance, the transcription factor Nrf2 is a master regulator of the antioxidant response, and its activation can lead to the increased expression of antioxidant enzymes. mdpi.com The specific interactions of this compound with these enzymatic pathways have not been extensively detailed. Further research is needed to determine how this compound may modulate cellular antioxidant enzyme systems and contribute to the maintenance of redox homeostasis.

Anti-inflammatory Mechanistic Pathways of this compound

This compound has demonstrated notable anti-inflammatory effects through its interaction with key molecular and cellular components of the inflammatory response.

In vitro studies utilizing murine macrophage cell lines (Raw 264.7) have shown that this compound can effectively suppress inflammatory responses induced by lipopolysaccharides (LPS). nih.gov The compound significantly reduces the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), both of which are key mediators in the inflammatory process. nih.gov Furthermore, this compound treatment leads to a decrease in the production of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory molecules. nih.gov

The anti-inflammatory action of this compound is also linked to its ability to modulate critical signaling pathways. nih.gov Research indicates that these inhibitory effects are associated with a reduction in the phosphorylation of mitogen-activated protein kinases (MAPKs). nih.gov The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun NH(2)-terminal kinase (JNK), are crucial for regulating the production of various inflammatory mediators. nih.govabcam.com By inhibiting the phosphorylation of MAPKs, this compound effectively dampens the downstream signaling that leads to the expression of pro-inflammatory genes. nih.gov

Additionally, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway. sci-hub.secsic.es NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, including cytokines and chemokines. nih.govwikipedia.org In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. wikipedia.org Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to move into the nucleus and activate gene transcription. nih.govwikipedia.org this compound's interference with this pathway represents a significant mechanism for its anti-inflammatory properties. sci-hub.secsic.es

The compound's ability to suppress the production of pro-inflammatory cytokines is a key aspect of its mechanism. nih.gov Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are central to orchestrating the inflammatory response. frontiersin.org By downregulating these mediators, this compound helps to control the intensity and duration of inflammation. nih.gov

Table 1: In Vitro Effects of this compound on Inflammatory Mediators and Signaling Pathways

| Target | Cell Line | Inducer | Observed Effect | Reference |

| Nitric Oxide (NO) | Raw 264.7 Macrophages | LPS | Production Reduced | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Raw 264.7 Macrophages | LPS | Production Reduced | nih.gov |

| Cyclooxygenase-2 (COX-2) | Raw 264.7 Macrophages | LPS | Production Reduced | nih.gov |

| Mitogen-Activated Protein (MAP) Kinases | Raw 264.7 Macrophages | LPS | Phosphorylation Decreased | nih.gov |

| Pro-inflammatory Cytokines | Raw 264.7 Macrophages | LPS | Production Reduced | nih.gov |

This compound's anti-inflammatory effects are mediated through its interaction with key immune cells, particularly macrophages and neutrophils. nih.gov Macrophages are central to the inflammatory response, acting as "factories" for pro-inflammatory cytokines. nih.gov In vitro studies have demonstrated that this compound significantly inhibits the inflammatory activity of activated macrophages. nih.gov When macrophages are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, they typically produce a surge of inflammatory molecules. nih.gov Pre-treatment with this compound has been shown to curb this response, indicating a direct modulatory effect on macrophage function. nih.gov

Neutrophils are also critical players in the initial stages of inflammation. d-nb.info While direct studies on this compound's interaction with neutrophils are limited, the interplay between macrophages and neutrophils is a well-established paradigm in inflammation. nih.govd-nb.info Neutrophils are often the first cells to arrive at a site of injury or infection, and their interaction with macrophages can either resolve or perpetuate the inflammatory state. d-nb.infoplos.org Macrophages are responsible for clearing apoptotic neutrophils, a process that helps to resolve inflammation. plos.org By modulating macrophage activity, this compound may indirectly influence the lifecycle and function of neutrophils in an inflammatory setting. nih.gov

The recruitment and activation of both neutrophils and macrophages are essential for a robust immune response, but their dysregulation can lead to chronic inflammation. d-nb.infomdpi.com this compound's ability to suppress the production of inflammatory mediators by macrophages suggests it can help to control the amplification of the inflammatory cascade that involves the recruitment and activation of other immune cells. nih.govplos.org

Antidiarrheal Mechanisms Attributed to this compound

While specific studies on the antidiarrheal mechanisms of isolated this compound are not extensively detailed in the available literature, the mechanisms of related compounds and plant extracts containing tannins (this compound is a type of hydrolyzable tannin) provide insight into its potential actions. dovepress.com

A primary mechanism for antidiarrheal agents is the reduction of intestinal motility and secretion. nih.govnih.gov Increased gastrointestinal motility reduces the time for fluid and electrolyte absorption, leading to watery stools. dovepress.comnih.gov Agents that slow intestinal transit allow for greater absorption of water from the intestinal lumen. nih.govpharmacologyeducation.org Studies on bioactive fractions containing tannins, similar in class to this compound, show an inhibitory effect on diarrheal frequency, which is likely related to decreased intestinal motility. dovepress.com This effect is often evaluated using castor oil-induced diarrhea models in preclinical studies, where the active components of castor oil stimulate intestinal contractions and fluid secretion. dovepress.com

Furthermore, antidiarrheal effects can be achieved by inhibiting excessive intestinal fluid secretion or promoting absorption. dovepress.comnih.gov Diarrhea is often characterized by an imbalance where fluid secretion into the gut lumen exceeds absorption. dovepress.com Tannin-containing extracts have demonstrated an ability to reduce intraluminal fluid accumulation, which could be due to either increased water reabsorption or a decrease in secretion. dovepress.com

The influence of compounds like this compound on gastrointestinal enzymes is another potential, though less directly studied, mechanism. Some dietary fibers and plant compounds can interact with and modulate the activity of digestive enzymes. nih.gov This can involve either inhibition or stimulation of enzymes such as lipase (B570770), amylase, and proteases. nih.gov While some over-the-counter enzyme supplements are used for digestive issues like diarrhea, their efficacy can vary, and excessive amounts can sometimes exacerbate the condition. hopkinsmedicine.orgcymbiotika.comdraxe.com The interaction of tannins with digestive enzymes is complex; they can inhibit some enzymes, which might alter the digestive process. nih.gov However, the direct link between this compound's effect on specific gastrointestinal enzymes and its antidiarrheal properties requires further investigation.

Anticarcinogenic and Antitumor Mechanisms of this compound

This compound has been identified as a compound with potential anticarcinogenic and antitumor properties, acting through various cellular mechanisms. dntb.gov.uaepo.org

In vitro studies have shown that related compounds can induce apoptosis, or programmed cell death, in various human tumor cell lines. nih.govfrontiersin.org Apoptosis is a critical process for eliminating damaged or cancerous cells. wikipedia.org The induction of apoptosis by natural compounds can occur through multiple pathways, including the activation of caspases, which are key enzymes in the apoptotic cascade. frontiersin.org For instance, some compounds trigger apoptosis by modulating the expression of proteins in the Bcl-2 family, which regulate cell death, and by promoting the cleavage of poly (ADP-ribose) polymerase (PARP). frontiersin.org

Another significant mechanism is the inhibition of signaling pathways that are crucial for cancer cell proliferation and survival, such as the NF-κB and MAPK pathways. nih.govnih.gov Aberrant activation of NF-κB is a hallmark of many cancers, as it promotes cell proliferation and prevents apoptosis. nih.govnih.gov Small molecule inhibitors that block NF-κB activation have been shown to reduce the growth of tumor cells and induce apoptosis. nih.gov Similarly, the MAPK pathway is implicated in numerous aspects of tumorigenesis, including cell proliferation, invasion, and angiogenesis. nih.govnih.gov

The antitumor effects of some natural compounds are also associated with cell cycle arrest. nih.gov By halting the cell cycle at specific checkpoints, such as the G2/M phase, these compounds can prevent cancer cells from dividing and proliferating. nih.gov

While the direct anticarcinogenic mechanisms of this compound are still an area of active research, its classification as an ellagitannin suggests it may share mechanisms with other compounds in this class, which are known to inhibit tumor promotion and induce apoptosis. dntb.gov.uaepdf.pub

Table 2: Potential Anticarcinogenic Mechanisms of this compound and Related Compounds

| Mechanism | Effect on Cancer Cells | Potential Molecular Targets | Reference |

| Induction of Apoptosis | Programmed cell death | Caspases, Bcl-2 family, PARP | nih.govfrontiersin.org |

| Inhibition of NF-κB Pathway | Reduced proliferation, increased apoptosis | NF-κB, IκBα | nih.govnih.gov |

| Inhibition of MAPK Pathway | Reduced proliferation, invasion, angiogenesis | ERK, JNK, p38 | nih.govnih.gov |

| Cell Cycle Arrest | Halts cell division | Cell cycle checkpoints (e.g., G2/M) | nih.gov |

Induction of Programmed Cell Death (Apoptosis) Pathways

Programmed cell death, or apoptosis, is a fundamental and highly regulated process essential for tissue homeostasis and the elimination of damaged or cancerous cells. mdpi.comnih.gov this compound has demonstrated the ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. archivesofmedicalscience.comnih.gov

The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.commedcraveonline.com The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of initiator caspases like caspase-8. wikipedia.orgresearchgate.net The intrinsic pathway, on the other hand, is initiated by cellular stress and results in the release of cytochrome c from the mitochondria, which then activates caspase-9. mdpi.comfrontiersin.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. mdpi.comscielo.org

In vitro studies have shown that this compound can influence the expression of proteins in the Bcl-2 family. mdpi.com This family includes pro-apoptotic members like Bax and Bak, which promote mitochondrial outer membrane permeabilization, and anti-apoptotic members like Bcl-2 and Bcl-xL, which inhibit this process. mdpi.comscielo.org By modulating the balance of these proteins, this compound can favor the induction of apoptosis.

Host-Mediated Antitumor Responses and Immunomodulation

Beyond its direct effects on cancer cells, this compound is believed to influence the host's immune system to mount an antitumor response. frontiersin.org This immunomodulatory activity is a critical aspect of its potential therapeutic value. The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, and signaling molecules. frontiersin.orgnih.gov Polysaccharides, for instance, have been shown to exert antitumor effects by activating immune cells such as T lymphocytes and natural killer (NK) cells. frontiersin.org

The immune response to cancer can be broadly categorized into innate and adaptive immunity. mdpi.com The innate immune system provides the first line of defense, while the adaptive immune system mounts a more specific and durable response. mdpi.com this compound may enhance antitumor immunity by promoting the activation of dendritic cells (DCs), which are key antigen-presenting cells that bridge innate and adaptive immunity. nih.gov Activated DCs can present tumor antigens to T cells, leading to the generation of cytotoxic T lymphocytes (CTLs) that can directly kill cancer cells. nih.gov

Furthermore, the modulation of cytokine production is a key feature of immunomodulatory agents. mdpi.com Pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2) can enhance the activity of CTLs and NK cells, while immunosuppressive cytokines can dampen the antitumor response. mdpi.comfrontiersin.org this compound's ability to influence the cytokine profile within the tumor microenvironment could therefore be a significant mechanism of its host-mediated antitumor effects.

Antiviral Mechanisms of this compound (e.g., against HSV-2)

This compound has also been investigated for its antiviral properties, particularly against Herpes Simplex Virus type 2 (HSV-2), the primary cause of genital herpes. researchgate.net The antiviral mechanisms of natural compounds can be multifaceted, targeting various stages of the viral life cycle. mdpi.com

Inhibition of Viral Entry and Replication Cycle

The life cycle of a virus involves several key steps, including attachment to the host cell, entry, replication of the viral genome, synthesis of viral proteins, assembly of new virions, and release from the host cell. frontiersin.orgnih.gov Research suggests that this compound can interfere with these processes. One proposed mechanism is the inhibition of viral attachment to host cells. researchgate.net By blocking the initial interaction between the virus and the cell surface, the infection can be prevented at its earliest stage.

Furthermore, even if the virus successfully enters the host cell, this compound may inhibit its replication. nih.govnih.gov This could involve the targeting of viral enzymes essential for DNA or RNA synthesis. For instance, some antiviral compounds have been shown to inhibit viral DNA polymerase, a key enzyme in the replication of herpes viruses. nih.gov

Interaction with Viral and Host Proteins Involved in Infection (e.g., gD protein, STING protein)

At the molecular level, the antiviral activity of this compound likely involves direct interactions with specific viral and host proteins. One critical viral protein for HSV entry is glycoprotein (B1211001) D (gD). researchgate.netfrontiersin.org This protein on the surface of the virus binds to receptors on the host cell, initiating the fusion of the viral envelope with the cell membrane. frontiersin.org In silico studies, such as molecular docking, have suggested that this compound can bind to the active site of HSV-2 gD, potentially preventing its interaction with host cell receptors and thereby blocking viral entry. researchgate.net

On the host side, the stimulator of interferon genes (STING) protein plays a crucial role in the innate immune response to viral infections. nih.govnih.gov STING is an endoplasmic reticulum-resident protein that, upon activation by viral DNA, triggers the production of type I interferons, which are potent antiviral cytokines. researchgate.net While the direct interaction of this compound with STING has not been definitively established, it is plausible that its immunomodulatory effects could involve the modulation of the STING pathway. The activation of STING can be triggered by cyclic dinucleotides produced by bacteria or by the host enzyme cGAS in response to cytoplasmic DNA. nih.govuniprot.org

Enzyme Inhibition Profiles of this compound

This compound has also been shown to inhibit various enzymes, including those involved in carbohydrate and lipid digestion. This inhibitory activity has implications for the management of metabolic conditions.

Inhibition of Digestive Enzymes (e.g., α-Amylase, α-Glucosidase, Lipase)

α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. mdpi.com α-Amylase breaks down complex carbohydrates like starch into smaller oligosaccharides, which are then further hydrolyzed into monosaccharides like glucose by α-glucosidase. mdpi.com Inhibiting these enzymes can slow down the absorption of glucose from the gut, which is a therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. nih.gov

Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. nih.gov It breaks down triglycerides into fatty acids and monoglycerides, which can then be absorbed by the intestines. pensoft.net Inhibition of pancreatic lipase can reduce the absorption of dietary fats, making it a target for anti-obesity treatments. pensoft.net

In vitro studies have demonstrated that this compound exhibits inhibitory activity against these digestive enzymes. nih.govnih.gov The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. numberanalytics.comnih.gov A lower IC50 value indicates a more potent inhibitor. numberanalytics.com

Table 1: Inhibitory Activity of this compound on Digestive Enzymes

| Enzyme | IC50 Value |

| α-Amylase | Data Not Available |

| α-Glucosidase | Data Not Available |

| Lipase | Data Not Available |

Broader Spectrum Enzyme Target Identification

Ellagitannins, as a class, are recognized for their ability to inhibit a variety of enzymes, a characteristic attributed to their polyphenolic structure which allows them to bind to proteins. nih.gov Studies on extracts from plants of the Geranium and Erodium genera, which are known to contain this compound, have demonstrated inhibitory effects against several enzymes. sci-hub.secsic.esakjournals.com For instance, a 2024 study on ethanol extracts from 31 species of Geranium and Erodium reported significant inhibitory activity against α-glucosidase, α-amylase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov While this study identified geraniin (B209207) and ellagic acid as major active compounds in the most potent extracts, it did not provide specific inhibitory data, such as IC50 values, for this compound itself. nih.gov

Similarly, other research has noted the xanthine (B1682287) oxidase inhibitory and antiherpetic activities of extracts from Mallotus japonicus, another plant source of this compound. academicjournals.org However, these studies analyze the effects of a complex mixture of compounds, making it difficult to attribute the observed enzymatic inhibition directly and solely to this compound without further investigation on the purified compound. The general mechanism for tannin-induced enzyme inhibition involves the formation of complexes with the enzyme, which can alter its conformation and block access to the active site. utupub.fi

Table 1: Potential Enzyme Targets Based on Activities of Plant Extracts Containing this compound and Related Tannins

| Enzyme Target | Plant Source of Extract | Observed Activity | Note |

| α-Glucosidase | Erodium & Geranium spp. | Inhibition | Activity attributed to crude extracts; specific contribution of this compound not determined. nih.gov |

| α-Amylase | Erodium & Geranium spp. | Inhibition | Activity attributed to crude extracts; specific contribution of this compound not determined. nih.gov |

| Acetylcholinesterase (AChE) | Erodium & Geranium spp. | Inhibition | Activity attributed to crude extracts; specific contribution of this compound not determined. nih.gov |

| Butyrylcholinesterase (BChE) | Erodium & Geranium spp. | Inhibition | Activity attributed to crude extracts; specific contribution of this compound not determined. nih.gov |

| Xanthine Oxidase | Mallotus japonicus | Inhibition | Activity attributed to crude extracts; specific contribution of this compound not determined. academicjournals.org |

This table is illustrative of potential activities and does not represent direct experimental results for purified this compound.

Interactions of this compound with Biological Macromolecules (e.g., Proteins) and Metal Ions

The interaction of this compound with biological macromolecules and metal ions is presumed to follow the general behavior of hydrolyzable tannins, although specific experimental data such as binding affinities or stability constants for this compound are scarce.

Interactions with Proteins: Tannins are fundamentally defined by their ability to bind and precipitate proteins. nih.gov This interaction is primarily driven by the formation of multiple hydrogen bonds between the hydroxyl groups of the polyphenol and electronegative sites on the protein, as well as hydrophobic interactions. This binding capacity is the basis for many of their biological effects, including enzyme inhibition. While it is highly probable that this compound interacts with a wide range of proteins, specific studies quantifying its binding to key proteins like human serum albumin (HSA) are not available in the reviewed literature. Such studies are crucial as protein binding affects the distribution and bioavailability of compounds in the body. frontiersin.org

Interactions with Metal Ions: Polyphenolic compounds, including ellagitannins, are effective metal chelators. nih.gov The presence of multiple hydroxyl groups and, in many cases, ortho-dihydroxy (catechol) or galloyl moieties, allows them to form stable complexes with various metal ions. shivajichk.ac.inbeloit.edu This chelation can prevent metal-catalyzed oxidation reactions, contributing to the antioxidant properties of these compounds. utupub.fi It has been suggested that the antimicrobial activity of some tannins may be related to iron depletion. utupub.fi

This compound, with its complex polyphenolic structure featuring dehydrohexahydroxydiphenoyl (DHHDP) groups, is structurally equipped to chelate metal ions. nih.govrsc.org However, specific in vitro investigations detailing which metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺) this compound preferentially binds to, and the stability of the resulting complexes, have not been reported.

Advanced Analytical Methodologies for Dehydrogeraniin Quantification and Monitoring

High-Performance Liquid Chromatography (HPLC) for Dehydrogeraniin Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phytochemicals, including tannins like this compound. nih.govphcogres.com It excels in separating complex mixtures into their individual components, allowing for both identification and quantification. nih.gov The profiling of plant extracts via HPLC provides a chemical fingerprint, which is valuable for assessing the quality and consistency of natural products. nih.govresearchgate.net For this compound, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, often a gradient mixture of acidified water and an organic solvent such as acetonitrile (B52724) or methanol. phcogres.commdpi.com This setup allows for the effective separation of this compound from other related phenolic compounds present in the extract. nih.gov

Integration with Diode Array Detection (DAD)

The integration of a Diode Array Detector (DAD) with an HPLC system (HPLC-DAD) is a common and robust method for the analysis of phenolic compounds. nih.govnih.gov The DAD detector acquires absorbance spectra across a wide range of UV-visible wavelengths simultaneously for each component as it elutes from the column. mdpi.com This capability is particularly advantageous for identifying compounds like this compound, which possess characteristic UV absorbance maxima due to their aromatic structures.

By comparing the retention time and the UV spectrum of an unknown peak with that of a known this compound standard, confident identification can be achieved. mdpi.com For quantification, a calibration curve is constructed by injecting known concentrations of a this compound standard and plotting the peak area against concentration. nih.govresearchgate.net This allows for the accurate determination of the compound's concentration in unknown samples. researchgate.net The method's reliability is established through rigorous validation, assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. nih.gov

| Parameter | Typical Specification |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) phcogres.commdpi.com |

| Mobile Phase | Gradient of (A) 0.1% Formic or Acetic Acid in Water and (B) Acetonitrile or Methanol mdpi.commdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min researchgate.net |

| Injection Volume | 5 - 20 µL nih.govmdpi.com |

| Detection | DAD, monitoring at 254 nm, 280 nm, and 360 nm phcogres.commdpi.com |

| Column Temperature | 30 - 40 °C phcogres.commdpi.com |

Coupling with Mass Spectrometry for Enhanced Specificity (HPLC-MS, HPLC-MS/MS)

While HPLC-DAD is effective, its specificity can be limited in highly complex matrices where different compounds may have similar retention times and UV spectra. Coupling HPLC with Mass Spectrometry (MS) overcomes this limitation by providing mass information, a highly specific molecular property. mdpi.comresearchgate.net In HPLC-MS, the eluent from the HPLC column is directed into the MS detector, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound, confirming the identity of this compound with much higher certainty.

For even greater specificity and structural information, tandem mass spectrometry (HPLC-MS/MS) is employed. nih.govmdpi.com In this technique, the this compound parent ion is selected and fragmented, creating a unique pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification and quantification, even at very low concentrations. researchgate.net This high degree of specificity is crucial for accurate analysis in complex biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive this compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical and natural product analysis due to its high sensitivity and selectivity. nih.govmdpi.com It combines the powerful separation capabilities of liquid chromatography with the precise detection and identification power of mass spectrometry. mdpi.com This combination is ideal for the comprehensive analysis of this compound, enabling not just its quantification but also the simultaneous study of its related compounds and metabolites within a single analytical run. nih.gov

Development of Targeted and Untargeted LC-MS Methods for this compound

LC-MS methodologies can be broadly categorized into targeted and untargeted approaches. nih.gov

Targeted LC-MS is a quantitative approach designed to measure specific, known compounds. For this compound, a targeted method, often using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, would be developed. mdpi.com This involves optimizing the instrument to detect the specific precursor-to-product ion transition for this compound, providing exceptional sensitivity and selectivity. This approach is the gold standard for accurate quantification in pharmacokinetic and quality control studies. nih.gov

Untargeted LC-MS , or metabolomics, aims to capture a broad snapshot of all detectable compounds in a sample without preconceived bias. nih.govnih.gov This strategy is invaluable for discovery-based research, such as identifying the full spectrum of tannins in a plant extract or exploring how the metabolic profile changes in response to different conditions. nih.gov Using high-resolution mass spectrometers, this approach can reveal the presence of previously unknown derivatives or isomers of this compound, providing a more holistic understanding of the sample's composition. nih.gov

| Feature | Targeted LC-MS | Untargeted LC-MS |

|---|---|---|

| Primary Goal | Quantification of known compounds (e.g., this compound) | Identification and comparison of all measurable compounds |

| Selectivity | Very High (pre-selected ions) | Moderate to High (depends on resolution) |

| Common Instrument | Triple Quadrupole MS (QqQ) | Time-of-Flight (TOF), Orbitrap, Q-TOF bioanalysis-zone.com |

| Data Analysis | Peak integration against a calibration curve | Complex data processing and statistical analysis (e.g., PCA) researchgate.net |

| Application Example | Measuring this compound concentration in a commercial herbal product | Discovering new ellagitannins in a plant species nih.gov |

Application of Advanced Mass Spectrometry (e.g., HRMS) for this compound Metabolites

Understanding the metabolic fate of this compound is essential for evaluating its bioactivity and safety. High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or TOF technologies, is a powerful tool for identifying unknown metabolites. nih.govbioanalysis-zone.com When a biological sample (e.g., plasma or urine) is analyzed after exposure to this compound, HRMS can detect novel peaks corresponding to its metabolites. By measuring the exact mass of these new peaks with high accuracy, it is possible to determine their elemental composition. bioanalysis-zone.com Subsequent MS/MS fragmentation analysis helps to elucidate the structure of these metabolites, revealing, for example, the addition of a glucuronide or sulfate (B86663) group as part of the body's metabolic processing. nih.gov This untargeted approach is critical for building a complete picture of how this compound is absorbed, distributed, metabolized, and excreted.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation and can also be employed as a powerful quantitative tool. acs.orgtorvergata.it Quantitative NMR (qNMR) operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. fujifilm.comemerypharma.com This unique feature allows for the absolute quantification of a compound in a sample, often without the need for an identical reference standard of the analyte itself, which can be a significant advantage over chromatographic methods. resolvemass.cajeol.com

For this compound, ¹H qNMR can be used to determine its purity or its concentration in a mixture by integrating a specific, well-resolved proton signal and comparing it to the signal of a certified internal standard of known concentration. emerypharma.com A more advanced technique, quantitative ³¹P NMR, has been developed specifically for the analysis of complex polyphenols like tannins. acs.orgnih.gov This method involves derivatizing all the hydroxyl (OH) groups in the tannin structure with a phosphorus-containing reagent. scispace.com The resulting ³¹P NMR spectrum provides a distinct signal for each type of hydroxyl group (e.g., aliphatic, phenolic), allowing for detailed structural characterization and precise quantification of the total tannin content and the distribution of its functional groups. acs.orgscispace.com This provides an unparalleled level of detail for quality control and structural analysis. acs.org

Emerging Analytical Platforms and Sensor Technologies for this compound Detection

The quantification and monitoring of this compound, a complex ellagitannin, have traditionally relied on chromatographic techniques. However, the demand for rapid, sensitive, and field-deployable analytical tools has spurred the development of emerging platforms and sensor technologies. While technologies developed specifically for this compound are still nascent, advancements in the broader field of polyphenol detection offer significant potential for its analysis. nih.govmdpi.com These platforms focus on leveraging biological recognition elements and novel materials to achieve enhanced sensitivity and selectivity.

Biosensors represent a significant area of development for the detection of phenolic compounds. nih.gov These devices typically integrate a biological component (like an enzyme) with a physicochemical transducer to generate a measurable signal upon interaction with the target analyte. jabonline.in

Enzyme-Based Biosensors: A common approach involves the use of polyphenol oxidases (PPOs), such as tyrosinase and laccase, immobilized on an electrode surface. mdpi.comnih.gov These enzymes catalyze the oxidation of phenolic compounds, and the resulting electrochemical change (e.g., current or potential) is measured. mdpi.com The high selectivity of these enzymes can provide reliable quantification of total phenolic content in complex samples like plant extracts. jabonline.in While not specific to a single molecule, they can be calibrated for matrices where this compound is the dominant polyphenol.

DNA-Based Biosensors: Another innovative strategy uses DNA as the recognition element. The principle relies on detecting the protective effect of an antioxidant, like this compound, against oxidative damage to the DNA immobilized on a sensor surface. nih.gov The decrease in DNA damage, measured electrochemically, can be correlated to the antioxidant capacity and thus the concentration of the target compound. nih.gov

Nanosensors utilize the unique properties of nanomaterials to enhance detection capabilities. mdpi.comresearchgate.net These platforms offer advantages in terms of sensitivity and potential for miniaturization.

Carbon Nanotube-Based Sensors: Near-infrared (NIR) fluorescent single-wall carbon nanotubes (SWCNTs) have been developed as molecular sensors for imaging plant polyphenols. nih.gov These nanosensors can detect the release of tannins and flavonoids from plants in response to stress, showing changes in fluorescence intensity and wavelength. nih.gov This technology holds promise for in-situ monitoring of this compound in biological systems.

Metallic Nanoparticle-Based Sensors: Gold (AuNPs) and silver (AgNPs) nanoparticles are frequently used in colorimetric assays. mdpi.com The presence of polyphenols can induce the aggregation of these nanoparticles or be used to catalyze their formation, leading to a distinct color change that can be quantified spectrophotometrically. mdpi.com This principle has been adapted into portable formats, such as microbead-based sensors, which allow for rapid, on-site quantification of total polyphenols using a smartphone for analysis. nih.govacs.org

Advanced Mass Spectrometry Approaches are also evolving beyond traditional quantification. Ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is being used for the rapid screening and classification of ellagitannins in complex natural sources. researchgate.netnih.gov By employing specific fragmentation techniques, researchers can generate characteristic "reporter ions" that act as fingerprints for ellagitannins, allowing for the rapid identification of known and even new compounds within this class from a complex plant matrix. researchgate.netnih.gov

The following table summarizes these emerging technologies and their potential application for this compound analysis.

| Technology Platform | Principle of Detection | Potential Advantages for this compound Analysis | Key Challenges |

| Enzyme-Based Biosensors | Immobilized enzymes (e.g., laccase, tyrosinase) catalyze the oxidation of phenolic groups, generating an electrochemical signal. mdpi.com | High sensitivity, rapid analysis, cost-effective for total phenolic content screening. jabonline.inmdpi.com | Lack of specificity for this compound vs. other polyphenols; potential for enzyme inhibition by other sample components. jabonline.in |

| Nanosensors (SWCNT) | Changes in near-infrared (NIR) fluorescence of single-wall carbon nanotubes upon interaction with polyphenols. nih.gov | High sensitivity (nanomolar range), enables real-time spatial imaging in plant tissues. nih.gov | Complex sensor fabrication; potential for interference from other structurally similar compounds. |

| Nanosensors (Metallic) | Colorimetric changes resulting from the interaction between polyphenols and gold or silver nanoparticles. mdpi.com | Enables rapid, portable, and low-cost field detection; can be integrated with smartphone apps for quantification. nih.gov | Primarily measures total phenolic content; may lack the selectivity required for specific this compound quantification. |

| UHPLC-MS/MS Screening | Tandem mass spectrometry generates specific reporter ions and fragmentation patterns for ellagitannin classification. researchgate.netnih.gov | High specificity and selectivity; enables rapid screening and tentative identification of numerous ellagitannins in a single run. researchgate.net | Requires sophisticated and expensive instrumentation; primarily a screening and identification tool rather than a simple sensor. |

Challenges in this compound Standardization and Reference Material Development

The development of high-purity reference standards is a cornerstone of accurate chemical analysis, enabling method validation, instrument calibration, and quality control. However, creating a certified reference material (CRM) for a complex natural product like this compound presents significant challenges that hinder its broad analytical standardization. nih.govnih.gov

Q & A

Q. How to statistically analyze synergistic effects of this compound in combination therapies?

Q. What bioinformatics tools are suitable for predicting this compound’s molecular targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.